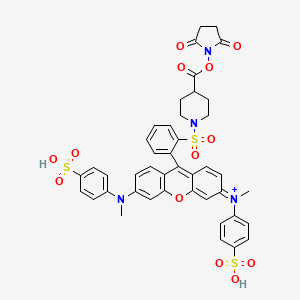
QSY9 succinimidyl ester(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
QSY9 succinimidyl ester(1+) is a cationic fluorescent dye derived from 9-phenylxanthene. It has a role as a fluorochrome. It is a xanthene dye and an iminium ion.
科学研究应用
Chemical Properties and Characteristics
- Chemical Structure : QSY9 succinimidyl ester is derived from QSY9 carboxylic acid, featuring a succinimidyl ester functional group that reacts with amines.
- Absorption Spectrum : It exhibits strong absorption around 560 nm, which is significant for its role as a fluorescence quencher. Notably, it does not fluoresce, making it effective in fluorescence resonance energy transfer (FRET) applications .
Fluorescence Resonance Energy Transfer (FRET)
QSY9 succinimidyl ester is primarily used as a quencher in FRET experiments. In these applications, it can be conjugated to biomolecules to study interactions between proteins or nucleic acids by measuring the energy transfer efficiency between donor and acceptor fluorophores. This technique is crucial for understanding molecular interactions in live cells and can provide insights into cellular processes.
Bioconjugation Techniques
The compound's reactivity with amines allows for the formation of stable conjugates with proteins, peptides, and other biomolecules. This property is utilized in:
- Labeling : QSY9 can label biomolecules for tracking and detection purposes in various assays.
- Diagnostics : It can be integrated into diagnostic assays to improve sensitivity and specificity by enhancing signal detection through quenching mechanisms.
Biosensor Development
QSY9 succinimidyl ester plays a role in the development of biosensors that detect specific biomolecules. Its ability to quench fluorescence allows for the design of sensors that respond to target analytes by changing fluorescence signals, which can be quantitatively measured .
Imaging Applications
In vivo imaging studies benefit from QSY9's properties. When used in conjunction with fluorescent proteins or dyes, it enhances imaging contrast by selectively quenching background fluorescence, thereby improving the visibility of the target molecules .
Case Study 1: Application in Tumor Imaging
A study demonstrated the synthesis of a fluorescent probe using QSY9 succinimidyl ester for targeted tumor imaging. The probe was designed to insert into cell membranes upon specific triggers, allowing for real-time imaging of tumor cells in vivo. This application showcased the potential of QSY9 derivatives in cancer diagnostics and therapy monitoring .
Case Study 2: Development of Novel Biosensors
Research highlighted the use of QSY9 succinimidyl ester in creating biosensors for glucose detection. The sensor utilized the quenching properties of QSY9 to measure glucose levels through changes in fluorescence intensity, providing a rapid and sensitive method for monitoring glucose levels in diabetic patients .
化学反应分析
Primary Reaction: Amine Conjugation via Nucleophilic Acyl Substitution
The succinimidyl ester group in QSY9 reacts with primary amines (e.g., lysine residues in proteins or amine-modified oligonucleotides) to form stable amide bonds. This reaction proceeds via a nucleophilic acyl substitution mechanism:
-
Mechanism
-
Step 1 : Deprotonation of the amine nucleophile (e.g., lysine ε-amino group) under slightly basic conditions (pH 7–9).
-
Step 2 : Nucleophilic attack of the deprotonated amine on the carbonyl carbon of the succinimidyl ester.
-
Step 3 : Release of N-hydroxysuccinimide (NHS) as a leaving group, forming an amide bond .
-
-
Reaction Conditions
-
Applications
Competing Reaction: Hydrolysis of the Succinimidyl Ester
In aqueous solutions, the succinimidyl ester undergoes hydrolysis, forming a carboxylic acid derivative and rendering the compound nonreactive:
-
Mechanism
-
Kinetic Competition
Factors Influencing Reaction Efficiency
-
Steric Accessibility
-
Storage and Handling
-
Buffer Additives
Comparative Analysis of Succinimidyl Ester Reactivity
Case Study: FRET-Based Protease Assay
QSY9 succinimidyl ester(1+) was conjugated to a methoxycoumarin (MCA)-labeled peptide substrate via its amine terminus. Upon protease cleavage, the quencher-fluorophore proximity was disrupted, restoring MCA fluorescence . Key findings:
属性
分子式 |
C43H39N4O13S3+ |
|---|---|
分子量 |
916 g/mol |
IUPAC 名称 |
[9-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]sulfonylphenyl]-6-(N-methyl-4-sulfoanilino)xanthen-3-ylidene]-methyl-(4-sulfophenyl)azanium |
InChI |
InChI=1S/C43H38N4O13S3/c1-44(28-7-13-32(14-8-28)62(53,54)55)30-11-17-34-37(25-30)59-38-26-31(45(2)29-9-15-33(16-10-29)63(56,57)58)12-18-35(38)42(34)36-5-3-4-6-39(36)61(51,52)46-23-21-27(22-24-46)43(50)60-47-40(48)19-20-41(47)49/h3-18,25-27H,19-24H2,1-2H3,(H-,53,54,55,56,57,58)/p+1 |
InChI 键 |
UFGPPUDYRGLQJT-UHFFFAOYSA-O |
规范 SMILES |
CN(C1=CC=C(C=C1)S(=O)(=O)O)C2=CC3=C(C=C2)C(=C4C=CC(=[N+](C)C5=CC=C(C=C5)S(=O)(=O)O)C=C4O3)C6=CC=CC=C6S(=O)(=O)N7CCC(CC7)C(=O)ON8C(=O)CCC8=O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















